molecular formula C22H23NO3 B2631041 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 122766-05-6

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2631041
CAS No.: 122766-05-6
M. Wt: 349.43
InChI Key: CNZJZAABODREQK-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a chromen-4-one core, a hydroxy group at the 7th position, a methyl group at the 2nd position, a phenyl group at the 3rd position, and a piperidin-1-ylmethyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common synthetic route is as follows:

    Formation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Functionalization: The hydroxy, methyl, phenyl, and piperidin-1-ylmethyl groups are introduced through various functionalization reactions, such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: can be compared with other chromen-4-one derivatives, such as:

    7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the piperidin-1-ylmethyl group, which may affect its biological activity.

    7-hydroxy-2-methyl-3-phenyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one: Contains a morpholin-4-ylmethyl group instead of a piperidin-1-ylmethyl group, which may alter its chemical properties.

The uniqueness of This compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-20(16-8-4-2-5-9-16)21(25)17-10-11-19(24)18(22(17)26-15)14-23-12-6-3-7-13-23/h2,4-5,8-11,24H,3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJZAABODREQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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